Human Leukocyte Elastase (HLE) Inhibition: No Published IC₅₀ Data Available vs. Patent-Lead 1-Pyrimidinylacetamides
No experimental IC₅₀ value for N-(4-chlorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide against HLE exists in public literature. Patent US 5,736,535 and EP 0528633 A1 disclose hundreds of 1-pyrimidinylacetamides with HLE IC₅₀ values ranging from sub-nanomolar to >10 µM, but the specific 4-isopropyl-6-oxo substitution with a 4-chlorobenzyl amide is not exemplified [1]. Without a target compound IC₅₀, no head-to-head comparison can be made against even the most closely disclosed analog.
| Evidence Dimension | HLE inhibition potency |
|---|---|
| Target Compound Data | IC₅₀: Not available |
| Comparator Or Baseline | Exemplified patent compounds (e.g., N-(4-fluorobenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide): IC₅₀ ~8 nM (estimated from patent table); closest 4-chlorobenzyl analogs not disclosed |
| Quantified Difference | Cannot be calculated |
| Conditions | Human neutrophil elastase enzymatic assay (patent conditions) |
Why This Matters
A procurement decision centered on HLE inhibition cannot be data-driven without a measured IC₅₀; users must either commission custom enzymatic profiling or select a patent-exemplified analog with known potency.
- [1] Bernstein PR, Edwards PD, Shaw A, et al. U.S. Patent 5,736,535. 1-Pyrimidinylacetamide compounds which are inhibitors of human leukocyte elastase. Issued April 7, 1998. View Source
